2-Ethyl-1,3-benzothiazole

Übersicht

Beschreibung

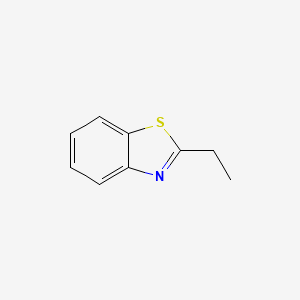

2-Ethyl-1,3-benzothiazole is an aromatic heterocyclic compound with the molecular formula C9H9NS. It is a derivative of benzothiazole, characterized by the presence of an ethyl group at the second position of the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions, which leads to the formation of the desired benzothiazole derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are sometimes used to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic substitution reactions are common, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1,3-benzothiazole involves its interaction with various molecular targets. For instance, in biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzothiazole: The parent compound without the ethyl group.

2-Methyl-1,3-benzothiazole: A similar compound with a methyl group instead of an ethyl group.

2-Phenyl-1,3-benzothiazole: A derivative with a phenyl group at the second position.

Uniqueness: 2-Ethyl-1,3-benzothiazole is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other benzothiazole derivatives may not be as effective .

Biologische Aktivität

2-Ethyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its benzothiazole core, which consists of a benzene ring fused to a thiazole ring. This structure is known to enhance biological activity through various mechanisms, including interaction with biological macromolecules.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities. For instance:

- Antibacterial Effects : Research indicates that this compound shows potent inhibitory effects against various bacterial strains. In vitro tests reveal minimum inhibitory concentrations (MIC) as low as 50 μg/mL for certain pathogens .

- Antifungal Activity : The compound has also demonstrated efficacy against fungal strains, making it a candidate for developing antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity : In vitro studies have shown that this compound can selectively inhibit the growth of tumorigenic cell lines while sparing normal cells. For example, cytotoxicity tests on human cancer cell lines revealed IC50 values indicating significant potency against specific cancer types .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Studies have indicated that this compound affects key signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways .

Anti-inflammatory Activity

Inflammation plays a critical role in cancer progression and other diseases. Research has highlighted the anti-inflammatory properties of benzothiazole derivatives:

- Cytokine Inhibition : Studies show that this compound can significantly reduce levels of inflammatory cytokines like IL-6 and TNF-α in various cellular models .

Study on Anticancer Properties

A recent study synthesized several benzothiazole derivatives, including this compound. The results indicated that compound B7 (a derivative) significantly inhibited the proliferation of A431 and A549 cancer cell lines while promoting apoptosis at low concentrations (1–4 μM). The study emphasized the dual action of this compound in mitigating both cancer cell growth and inflammation .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various benzothiazole derivatives against clinical isolates. Results showed that this compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Eigenschaften

IUPAC Name |

2-ethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULGJIRGZVJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948080 | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

936-77-6, 252280-83-4 | |

| Record name | 2-Ethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2.5 °C | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.